4-[4-(chloromethyl)-2-thiazolyl]Pyridine
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Overview
Description
4-[4-(chloromethyl)-2-thiazolyl]Pyridine is a heterocyclic organic compound that features both a thiazole and a pyridine ring. The thiazole ring is known for its aromaticity and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine typically involves the reaction of 4-(chloromethyl)pyridine with 2-aminothiazole under specific conditions. One common method includes the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(chloromethyl)-2-thiazolyl]Pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-[4-(chloromethyl)-2-thiazolyl]Pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Shares the pyridine ring but lacks the thiazole moiety.
2-Aminothiazole: Contains the thiazole ring but lacks the pyridine component.
Uniqueness
4-[4-(chloromethyl)-2-thiazolyl]Pyridine is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to compounds with only one of these rings .
Properties
CAS No. |
116240-97-2 |
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Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7ClN2S/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2 |
InChI Key |
AFFRTTMYQIHQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCl |
Origin of Product |
United States |
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